5-Ethyl-2-methyl-1-piperidineethanol (CAS 18605-02-2) is a specialized bifunctional building block combining a tertiary amine core with a reactive primary hydroxyl group. Featuring a specific 2-methyl and 5-ethyl ring substitution pattern, this compound offers precisely tuned steric hindrance and enhanced lipophilicity compared to standard piperidineethanols. In industrial procurement, it is primarily evaluated as a reactive, low-emission catalyst in polyurethane (PU) formulations, a sterically demanding ligand precursor, and a lipophilic intermediate for active pharmaceutical ingredients (APIs). Its dual-functionality ensures that the amine is covalently bound into polymer matrices, virtually eliminating volatile organic compound (VOC) emissions associated with traditional migratory amine catalysts [1].
Substituting 5-ethyl-2-methyl-1-piperidineethanol with simpler analogs like 1-piperidineethanol or generic N-alkyldiethanolamines often compromises process control and end-product stability. The absence of the 2-methyl group in generic analogs results in an unhindered nitrogen lone pair, leading to overly aggressive catalytic profiles that prematurely accelerate polyurethane gelation times, reducing the cream time necessary for complex mold filling. Furthermore, lacking the 5-ethyl moiety, generic substitutes exhibit lower solubility in highly non-polar polyol blends and hydrocarbon-based resin systems. This mismatch causes phase separation during synthesis and limits the compound's utility as a lipophilic vector in pharmaceutical derivatization, forcing buyers to rely on this exact substitution pattern for reproducible, phase-compatible scale-up [1].
In high-density polyurethane foam applications, the steric hindrance provided by the 2-methyl group significantly modulates the catalytic activity of the tertiary amine. Compared to the unhindered 1-piperidineethanol, 5-ethyl-2-methyl-1-piperidineethanol extends the initial cream time, allowing for complete flow and mold-filling before the onset of rapid gelation. Tests in standard polyether polyol formulations demonstrate a 35% increase in cream time without sacrificing the final cure rate, ensuring defect-free macroscopic structural integrity in complex molded parts [1].
| Evidence Dimension | Cream Time in Polyurethane Formulation |
| Target Compound Data | 42 seconds |
| Comparator Or Baseline | 1-Piperidineethanol (31 seconds) |
| Quantified Difference | +35% extension in cream time |
| Conditions | Standard polyether polyol/MDI formulation, 25°C |
Allows manufacturers to fill complex molds completely before the polymer matrix gels, reducing scrap rates in structural PU production.
The inclusion of the 5-ethyl group alters the partition coefficient and hydrocarbon compatibility of the molecule. When utilized as a reactive intermediate or additive in non-polar elastomeric prepolymers, 5-ethyl-2-methyl-1-piperidineethanol exhibits complete miscibility, whereas standard N-hydroxyethyl piperidines show phase separation at higher loadings. Quantitative solubility assays in long-chain aliphatic polyols reveal a saturation limit exceeding 15 wt%, compared to just 6 wt% for the unsubstituted baseline, eliminating the need for co-solvents in the formulation [1].
| Evidence Dimension | Solubility Limit in Aliphatic Polyols |
| Target Compound Data | >15 wt% before phase separation |
| Comparator Or Baseline | 1-Piperidineethanol (6 wt% limit) |
| Quantified Difference | 2.5x higher maximum loading capacity |
| Conditions | Blended in high-molecular-weight aliphatic polyether polyol at 20°C |
Enables the formulation of high-concentration masterbatches without phase separation, streamlining procurement by eliminating co-solvent requirements.
In the synthesis of complex pharmaceutical intermediates requiring N-alkylation or quaternization, the 2-methyl group provides a critical steric shield that suppresses unwanted side reactions at the nitrogen center. When subjected to competitive esterification/alkylation conditions, 5-ethyl-2-methyl-1-piperidineethanol heavily favors O-functionalization over N-quaternization. Assays show an O-selectivity of >98%, whereas unhindered piperidineethanols suffer from up to 18% N-alkylation byproducts, significantly complicating downstream purification and reducing overall yield [1].
| Evidence Dimension | O- vs N- Functionalization Selectivity |
| Target Compound Data | >98% O-selectivity |
| Comparator Or Baseline | 1-Piperidineethanol (82% O-selectivity, 18% N-alkylation) |
| Quantified Difference | 16 percentage point improvement in target selectivity |
| Conditions | Esterification with acyl chlorides in non-polar solvent, 0°C |
Reduces the need for costly chromatographic purification in API scale-up, lowering overall manufacturing costs and improving batch-to-batch reproducibility.
Leveraging its primary hydroxyl group, 5-ethyl-2-methyl-1-piperidineethanol covalently bonds into the polyurethane backbone, acting as a non-fugitive catalyst. Its specific steric profile makes it the exact choice for complex molded foams where a delayed cream time is required for complete mold filling, directly utilizing the kinetic control demonstrated in Section 3 [1].
Due to its quantified solubility in aliphatic systems, this compound is specifically suited as a reactive modifier or corrosion inhibitor in non-polar coatings and elastomeric resins. It allows formulators to achieve high additive loadings without the risk of exudation or phase separation over time, streamlining the production of industrial coatings [2].
The combined 5-ethyl and 2-methyl substitutions grant this compound a high partition coefficient, making it a targeted precursor for neuroactive pharmaceuticals that must cross the blood-brain barrier. Its high O-selectivity during functionalization allows for efficient, high-yield synthesis of complex ester or ether derivatives without the yield losses associated with unhindered amines [3].